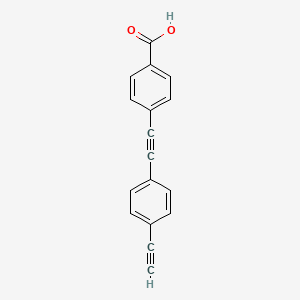

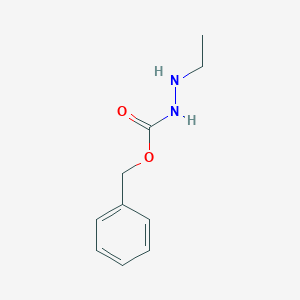

4-((4-Ethynylphenyl)ethynyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((4-Ethynylphenyl)ethynyl)benzoic acid” is a chemical compound with the molecular formula C17H10O2 . It has an average mass of 246.260 Da and a monoisotopic mass of 246.068085 Da . It is also known by its IUPAC name, "4-[(4-Ethynylphenyl)ethynyl]benzoic acid" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 4-Ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with ethynylphenyl groups attached at the 4-position . This structure is key to its properties and potential applications.Aplicaciones Científicas De Investigación

Applications in Solar Energy

4-((4-Ethynylphenyl)ethynyl)benzoic acid and its derivatives have shown promising applications in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). The compound has been used as an electron acceptor in the design of organic dyes for DSSCs, significantly influencing the performance of these cells. For instance, when integrated into the structure of a donor-acceptor dye, this compound helped achieve a high power conversion efficiency and remarkable stability under sunlight exposure in a dye-sensitized solar cell. These findings suggest its potential for enhancing the light-harvesting ability and photovoltaic performance of solar cells (Yang et al., 2016).

Molecular Electronics

In the field of molecular electronics, this compound has been utilized to develop nascent molecular electronic devices. This involves the creation of Langmuir-Blodgett films using the compound, which are then sandwiched between two carbonaceous electrodes. Such advancements mark significant progress towards the realization of integrated molecular electronic devices, highlighting the compound's role in the development of cutting-edge electronic components (Sangiao et al., 2017).

Synthesis and Molecular Structure Analysis

The compound has also been involved in various synthetic processes and molecular structure analyses. For example, its role in the Mitsunobu reaction highlights its versatility as a reagent in organic synthesis, serving as both a reductant and a pronucleophile, which simplifies purification processes and enhances the efficiency of chemical syntheses (Muramoto et al., 2013). Additionally, the synthesis and characterization of novel bifunctional poly-monomer materials derived from this compound shed light on its potential applications in creating advanced materials with specific properties (魏婷 et al., 2012).

Propiedades

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGMIRIOMACJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743305 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866825-55-0 |

Source

|

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

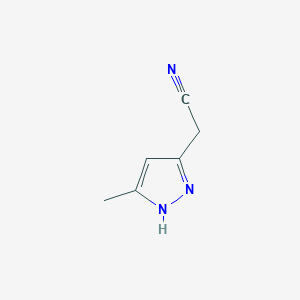

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)

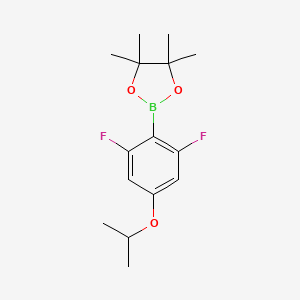

![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)